![molecular formula C13H16ClN B3332162 (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 873893-96-0](/img/structure/B3332162.png)
(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride
Overview
Description
-(S)-1-(Naphthalen-1-yl)propan-1-amine hydrochloride, also known as S-Nap, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 128-130 °C and a molecular weight of 191.7 g/mol. S-Nap is a chiral amine and has been used as a chiral intermediate in the synthesis of a variety of biologically active compounds. It has also been used as a catalyst in the synthesis of various compounds, including drugs, natural products, and bioactive molecules.
Scientific Research Applications
(S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride has been used in a variety of scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has been used as a chiral intermediate in the synthesis of a variety of drugs, including anticonvulsants, antipsychotics, and anti-inflammatory agents. It has also been used as a catalyst in the synthesis of pharmaceuticals, natural products, and bioactive molecules. In addition, this compound has been used as a reagent in the synthesis of a variety of other compounds, including dyes, pigments, and optical materials.
Mechanism of Action
The mechanism of action of (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride is not fully understood. However, it is thought to act as a chiral intermediate in the synthesis of a variety of biologically active compounds. It is also believed to act as a catalyst in the synthesis of various compounds, including drugs, natural products, and bioactive molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it has been suggested that this compound may have a role in the regulation of enzyme-catalyzed reactions and the synthesis of biologically active compounds.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride in lab experiments include its low cost and ease of synthesis. It is also a chiral compound, which is important for the synthesis of a variety of biologically active compounds. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using this compound in lab experiments. It is not very soluble in water and is not very reactive, which can make it difficult to use in certain applications. Additionally, it is toxic and should be handled with care.
Future Directions
There are a variety of potential future directions for the use of (S)-1-(naphthalen-1-yl)propan-1-amine hydrochloride in scientific research. These include the development of new synthesis methods for the production of biologically active compounds, the study of its mechanism of action, and the exploration of its potential applications in drug discovery and development. Additionally, further research could be conducted on its biochemical and physiological effects and its potential toxicity. Finally, further research could be conducted on its potential applications in the synthesis of dyes, pigments, and optical materials.
properties
IUPAC Name |
(1S)-1-naphthalen-1-ylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWWCEUZGQSUTH-ZOWNYOTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC2=CC=CC=C21)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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